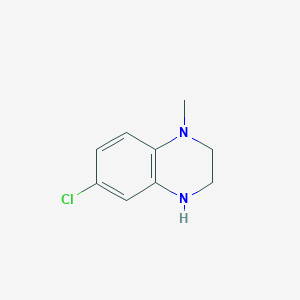

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

7-chloro-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSNBGOYKMLINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856410 | |

| Record name | 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28199-19-1 | |

| Record name | 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s known that quinoxaline derivatives often interact with various biological targets, influencing cellular processes.

Mode of Action

It’s known that tetrahydroquinoxaline has two lone pairs of electrons, which can be readily transferred from the tetrahydroquinoxaline to the excited state of a fluorophore. This suggests that 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways, influencing cellular processes.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (18265) and melting point (51-53°C), suggest that it may have good bioavailability.

Biochemical Analysis

Biochemical Properties

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate the activity of neurotransmitter receptors, thereby affecting gene expression and cellular metabolism. Studies have demonstrated its impact on the proliferation and differentiation of various cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to this compound can lead to alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmitter activity. At high doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Biological Activity

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique structure with a chloro substituent at the sixth position and a methyl group at the first position of the tetrahydroquinoxaline ring, this compound exhibits notable interactions with various biological systems. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClN

- Molar Mass : 182.65 g/mol

- Structural Characteristics : The compound features a bicyclic structure derived from quinoxaline, which is significant in influencing its biological activity profile.

Cytochrome P450 Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism and pharmacokinetics. Inhibition of these enzymes can lead to altered drug metabolism, which is essential for understanding potential drug-drug interactions in therapeutic settings.

Antiproliferative Effects

Recent studies have indicated that derivatives of tetrahydroquinoxaline may exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against PARP-1, a target in cancer therapy. The structure-activity relationship suggests that modifications at specific positions can lead to enhanced inhibitory activities .

Case Studies

-

Cytochrome P450 Interaction Studies :

- A study demonstrated that this compound significantly inhibited CYP1A2 and CYP2D6 activity in vitro. This inhibition could potentially impact the pharmacokinetic profiles of co-administered drugs.

- Anticancer Activity :

Data Tables

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors in the body. For instance:

- Cytochrome P450 Enzymes : The inhibition of these enzymes can lead to increased plasma concentrations of certain drugs due to reduced metabolism.

- PARP Inhibition : The compound's structural features allow it to bind effectively to PARP enzymes involved in DNA repair processes.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is structurally related to tetrahydroquinoxaline derivatives that exhibit a range of pharmacological activities. These compounds have been studied for their potential as:

- NMDA Receptor Antagonists : Research indicates that tetrahydroquinoxaline derivatives can act as antagonists at the glycine site of NMDA receptors, which are implicated in various neurological disorders. For instance, certain derivatives have shown high potency in inhibiting NMDA receptor activity, making them candidates for treating conditions like Alzheimer's disease and schizophrenia .

- Anticancer Agents : Recent studies have highlighted the anticancer potential of tetrahydroquinoxaline derivatives. For example, compounds designed as colchicine binding site inhibitors demonstrated significant antiproliferative activity against cancer cell lines by disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase . The structure-activity relationship (SAR) of these compounds suggests that specific substitutions enhance their efficacy against various cancer types.

Neuropharmacological Applications

The neuropharmacological profile of this compound suggests its utility in treating neurodegenerative diseases:

- Cognitive Enhancers : Some studies indicate that tetrahydroquinoxaline derivatives may enhance cognitive function by modulating neurotransmitter systems involved in learning and memory. This is particularly relevant for conditions characterized by cognitive deficits .

- Antidepressant Effects : Certain analogs of tetrahydroquinoxalines have been evaluated for their antidepressant properties through mechanisms involving serotonin and norepinephrine reuptake inhibition .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Antimicrobial Agents : Tetrahydroquinoxaline derivatives have shown activity against a variety of pathogens, including bacteria and fungi. Their ability to inhibit microbial growth suggests potential applications in developing new antibiotics or antifungal agents .

Synthesis and Structure-Activity Relationships

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity:

| Substitution Position | Effect on Activity |

|---|---|

| 5-position | Increased potency against NMDA receptors |

| 6-position | Modulates anticancer efficacy |

| 7-position | Enhances selectivity for specific targets |

The synthesis methods vary but often involve multi-step reactions that allow for precise modifications at different positions on the quinoxaline ring.

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

- Case Study 1 : A study demonstrated that a derivative with a specific substitution pattern exhibited an IC50 value of 7 nM against NMDA receptors, indicating its high potency as an antagonist .

- Case Study 2 : In vitro assays showed that certain tetrahydroquinoxaline derivatives inhibited tubulin polymerization effectively, suggesting a mechanism for their anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

- Structure : Bromine replaces chlorine at position 4.

- Molecular Formula : C₉H₁₁BrN₂; Molecular Weight : 227.10 g/mol .

- Physical Properties : Appears as a solid with a melting point of 88–90°C (for 6-bromo-2-methyl analog) .

- Applications : Primarily used as a pharmaceutical intermediate .

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity and intermolecular interactions.

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoxaline (3fa2)

Substituent-Variant Analogs

(2E,3E)-6-Chloro-2,3-dihydrazinylidene-1-methyl-1,2,3,4-tetrahydroquinoxaline (MR1)

- Structure : Dihydrazinylidene groups at positions 2 and 3.

- Applications : Demonstrated effectiveness as a corrosion inhibitor in 15% HCl, with detailed ¹H/¹³C NMR confirming structural integrity .

- Key Differences : The hydrazinylidene groups enhance electron-donating capacity, improving adsorption on metal surfaces for corrosion inhibition .

6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Table 2: Substituent Effects on Reactivity

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically follows a multi-step pathway:

- Starting materials: 2-chloroaniline derivatives or 2-haloanilines substituted at the 6-position with chlorine.

- Key steps: Formation of quinoxalin-2-one intermediates via copper-catalyzed coupling with amino acids, followed by reduction to tetrahydroquinoxaline, and subsequent N-methylation.

This approach aligns with established methods for quinoxaline derivatives, where the quinoxalinone intermediate serves as a versatile scaffold for further chemical transformations.

Copper-Catalyzed Formation of Quinoxalin-2-ones

A widely used method involves the copper-catalyzed coupling of 2-haloanilines with α-amino acids to form quinoxalin-2-ones. This reaction is conducted under nitrogen atmosphere with catalytic copper chloride (I), potassium phosphate as base, and dimethylethylenediamine as ligand in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

| Component | Amount (equiv or mol %) |

|---|---|

| 2-Chloro-6-bromoaniline | 1 equiv |

| α-Amino acid (e.g., glycine) | 2–3 equiv |

| Copper chloride (I) | 5–15 mol % |

| Potassium phosphate (K3PO4) | 2–3 equiv |

| Dimethylethylenediamine | 20–60 mol % |

| Solvent (DMSO) | Sufficient for stirring |

| Temperature | 110 °C |

| Time | 24 hours |

After the reaction, the mixture is quenched with water, extracted with ethyl acetate or chloroform, washed, dried, and purified by silica gel chromatography to afford the quinoxalin-2-one intermediate in moderate to excellent yields (typically 50–80%).

Reduction to 1,2,3,4-Tetrahydroquinoxaline

The quinoxalin-2-one intermediate is then subjected to reduction to yield the 1,2,3,4-tetrahydroquinoxaline derivative. Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for this step.

- Excess LiAlH4 in anhydrous ether or tetrahydrofuran (THF)

- Reaction temperature: 0 °C to room temperature

- Reaction time: Several hours until completion

This reduction converts the quinoxalinone carbonyl group into a secondary amine, saturating the ring and yielding the tetrahydroquinoxaline core.

N-Methylation of Tetrahydroquinoxaline

The final step involves methylation of the nitrogen atom at position 1 to produce this compound. This is typically achieved by:

- Treating the tetrahydroquinoxaline with methyl iodide or methyl sulfate

- Using a base such as potassium carbonate or sodium hydride

- Conducting the reaction in an aprotic solvent like acetonitrile or dimethylformamide (DMF)

- Stirring at room temperature or slightly elevated temperatures

This step selectively methylates the nitrogen without affecting the chloro substituent on the aromatic ring.

Purification and Characterization

Purification of the final compound is generally performed by recrystallization or column chromatography using mixtures of hexane and ethyl acetate as eluents. Characterization is confirmed by:

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ spectra to verify the chemical environment of protons and carbons.

- Mass Spectrometry (MS): To confirm molecular weight.

- Melting point determination: For purity assessment.

- Infrared Spectroscopy (IR): To confirm functional groups.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product | Yield Range (%) |

|---|---|---|---|

| Copper-catalyzed coupling | 2-chloroaniline, amino acid, CuCl, K3PO4, DMSO, 110 °C, 24 h | 6-Chloroquinoxalin-2-one intermediate | 50–80 |

| Reduction | LiAlH4, ether/THF, 0 °C to RT | 6-Chloro-1,2,3,4-tetrahydroquinoxaline | 70–90 |

| N-Methylation | Methyl iodide, base (K2CO3), DMF, RT | This compound | 60–85 |

| Purification and Characterization | Chromatography, recrystallization, NMR, MS, IR | Pure final compound | — |

Research Findings and Notes

- The copper-catalyzed method is efficient and allows for the introduction of various substituents, including halogens such as chlorine at the 6-position, enabling structural diversity.

- Reduction with lithium aluminum hydride is a robust step but requires careful control due to the reactivity of LiAlH4.

- N-Methylation is selective and typically proceeds without affecting the chloro substituent, preserving the compound's pharmacokinetic properties.

- The chlorinated derivative may exhibit different biological activities and pharmacokinetics compared to fluoro analogs, as halogen substitution influences lipophilicity and metabolic stability.

- Continuous flow reactors and automated systems can be employed for scale-up to improve efficiency and yield, although this is more common in industrial settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on chloro-precursors. For example, substituting 2,6-dichloroquinoxaline with methylamine under reflux in polar aprotic solvents like DMF at 100°C for 4–5 hours, followed by purification via silica-gel column chromatography (5% ethyl acetate in hexane) . Yield optimization may involve adjusting stoichiometry, solvent choice (e.g., acetonitrile for milder conditions), or catalytic additives. Characterization typically employs / NMR and LC-MS to confirm substitution patterns and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : NMR identifies methyl and chloro-substituent environments (e.g., methyl singlet at ~2.5 ppm, aromatic protons at 6.5–7.5 ppm). NMR confirms quaternary carbons adjacent to chlorine.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar tetrahydroquinoxalines .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures.

- HPLC Purity Checks : Track degradation products after exposure to light, humidity, or elevated temperatures (e.g., 40°C/75% RH for 4 weeks).

- Recommendations : Store in airtight containers under inert gas (N) at –20°C, as advised for analogous tetrahydroquinolines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation or cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the chloro and methyl groups. For instance:

- Hydrogenation : Electron-withdrawing chlorine may slow reduction of the quinoxaline ring.

- Cross-Coupling : Chlorine’s leaving-group potential in Suzuki-Miyaura reactions can be quantified via Fukui indices. Studies on similar systems used Gaussian software validated by experimental yields (e.g., 62–77% for tetrahydroquinolines) .

Q. What strategies resolve contradictions in spectroscopic data for structurally analogous tetrahydroquinoxalines?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

- Dynamic NMR : To detect conformational exchange in solution.

- Variable-Temperature Studies : Identify temperature-dependent shifts caused by hindered rotation.

- Comparative Crystallography : Cross-validate with X-ray structures of derivatives, as done for chlorinated quinoxaline ethers .

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

- Methodological Answer : Regioselectivity is controlled by:

- Directed Metalation : Use directing groups (e.g., amides) to position catalysts at specific C-H bonds.

- Protection/Deprotection : Temporarily block reactive sites (e.g., Boc-protection of amines) before introducing substituents.

- Case Study : A hybrid quinoxaline-triazole sulfonamide derivative was synthesized via sequential alkylation and click chemistry, achieving >90% regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.